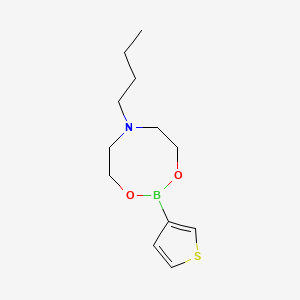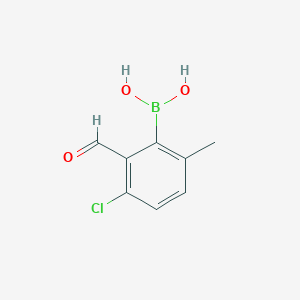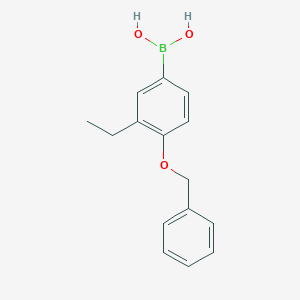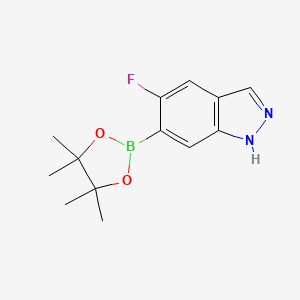
5-Fluoro-4-formyl-3-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-formyl-3-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C .Scientific Research Applications
5-Fluoro-4-formyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, and has been used for the study of biochemical and physiological processes. This compound has also been used in the synthesis of organometallic compounds, which can be used as catalysts in organic synthesis. Additionally, this compound has been used in the synthesis of polymers and other materials, which can be used for various applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid is not completely understood. However, it is believed that the boronic acid group of this compound can form a strong bond with the oxygen atom of a substrate molecule, resulting in the formation of a boronate ester. This boronate ester can then be used as a catalyst for various reactions. Additionally, this compound can be used as an inhibitor of certain enzymes, such as proteases, which can be used to study the biochemical and physiological effects of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of certain enzymes, such as proteases. Additionally, it has been shown to have some effects on the synthesis of certain compounds, such as drugs, and has been used in the study of biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid in lab experiments has several advantages. One of the main advantages is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, this compound is relatively inexpensive, which makes it an attractive option for lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is relatively unstable, which can lead to the formation of byproducts that can interfere with the desired reaction.
Future Directions
The potential future directions for 5-Fluoro-4-formyl-3-methoxyphenylboronic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for its synthesis. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more efficient catalysts for various reactions. Finally, further research into the use of this compound in the synthesis of polymers and other materials could lead to the development of new and improved materials for various applications.
Synthesis Methods
5-Fluoro-4-formyl-3-methoxyphenylboronic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-formyl-3-methoxyphenylboronic acid (4FMPA) with 5-fluoro-2-nitrobenzene. This reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction produces this compound and sodium nitrate as byproducts. Other methods for synthesizing this compound include the use of palladium catalysts, which can be used to catalyze the reaction of 4FMPA with 5-fluoro-2-nitrobenzene in aqueous or organic solvents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(3-fluoro-4-formyl-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSMPCOHBPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)












